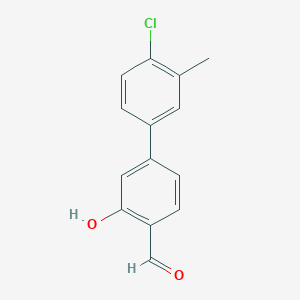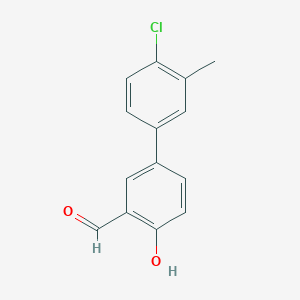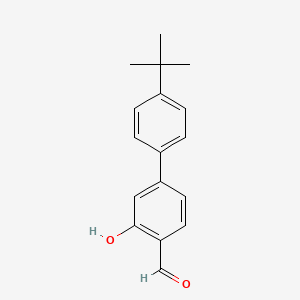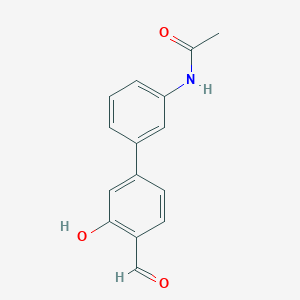
2-Formyl-6-(4-t-butylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is a chemical compound with a wide range of applications in scientific research. It is used in a variety of experiments, such as those related to organic synthesis and biochemical analysis. This compound has several advantages, such as its low toxicity, high stability, and low cost.
Applications De Recherche Scientifique
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has a variety of scientific research applications. It is used in organic synthesis to prepare a range of compounds, such as heterocycles and polymers. It is also used in the synthesis of pharmaceuticals and other biologically active compounds. In addition, this compound is used in biochemical analysis, such as for the determination of enzyme activities and for monitoring metabolic pathways.
Mécanisme D'action
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, acts as a reagent in a variety of reactions. In organic synthesis, it acts as a nucleophile, attacking electrophilic centers to form new bonds. In biochemical analysis, it acts as a substrate for enzymes, which catalyze its transformation into other compounds.
Biochemical and Physiological Effects
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is relatively non-toxic and has low acute toxicity. It has been shown to have no adverse effects on the liver, kidney, or other organs in animal studies. However, it has been shown to cause skin irritation in some individuals, so appropriate protective measures should be taken when handling this compound.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, has several advantages for use in laboratory experiments. It is relatively non-toxic, has a low cost, and is readily available. Furthermore, it is highly stable and has a long shelf life. However, it is not soluble in water, so it must be used in organic solvents.
Orientations Futures
The future of 2-Formyl-6-(4-t-butylphenyl)phenol, 95%, is promising. It has potential applications in the synthesis of pharmaceuticals and other biologically active compounds, as well as in the development of new analytical techniques. In addition, further research is needed to better understand its biochemical and physiological effects. Finally, new methods of synthesis and purification need to be developed to make this compound more readily available and cost-effective.
Méthodes De Synthèse
2-Formyl-6-(4-t-butylphenyl)phenol, 95%, can be synthesized from 4-t-butylphenol and formaldehyde. The reaction is carried out in the presence of a basic catalyst, such as sodium hydroxide or potassium hydroxide, at room temperature. The reaction is typically complete in 1-2 hours and yields 95% pure 2-Formyl-6-(4-t-butylphenyl)phenol.
Propriétés
IUPAC Name |
3-(4-tert-butylphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O2/c1-17(2,3)14-9-7-12(8-10-14)15-6-4-5-13(11-18)16(15)19/h4-11,19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKPXAMISCMWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685219 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(4-T-butylphenyl)phenol | |
CAS RN |
713511-86-5 |
Source


|
| Record name | 4'-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Formyl-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6378383.png)
![5-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378389.png)


![6-[Benzo(b)thiophen-2-yl]-2-formylphenol, 95%](/img/structure/B6378405.png)